1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenyl-1-propanone
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Overview
Description
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenyl-1-propanone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
The synthesis of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenyl-1-propanone typically involves the alkylation of pyrazoles. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with phenylpropanone under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at reflux temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenyl-1-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, along with catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenyl-1-propanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenyl-1-propanone involves its interaction with specific molecular targets and pathways. The pyrazole ring in the compound can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenyl-1-propanone can be compared with other pyrazole derivatives, such as:
1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole: This compound is used in the pharmaceutical industry and has similar structural features but different functional groups.
3,5-Dimethylpyrazole: A simpler pyrazole derivative used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C14H16N2O/c1-11-10-12(2)16(15-11)14(17)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
KGKSYAQJNOLMMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)CCC2=CC=CC=C2)C |
Origin of Product |
United States |
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